2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

Lipophilicity ADME Medicinal Chemistry

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4) offers a strategic advantage for medicinal chemistry targeting intracellular or CNS pathways, with a calculated LogP of 3.92 superior to common analogs for passive membrane permeability. Its free carboxylic acid group enables direct amide coupling without deprotection, streamlining probe and bioconjugate synthesis over ester derivatives. Available in racemic and single-enantiomer (>98% purity) forms from established supply chains, ensuring reproducible research and scalable procurement without supply bottlenecks.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.8 g/mol
CAS No. 117309-47-4
Cat. No. B054888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
CAS117309-47-4
Molecular FormulaC14H12ClNO4S
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
InChIKeyRCGHLRLGTZRRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4): Technical Baseline for Scientific Procurement


2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4) is a sulfonylated amino acid derivative with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol [1]. This compound, often referred to as a sulfonamide, is characterized by a 4-chlorophenylsulfonyl group attached to the nitrogen atom of a phenylacetic acid core [2]. It is supplied as a high-purity (>95%) research chemical [1]. Its structural features, including a chiral center at the alpha-carbon and both sulfonamide and carboxylic acid functionalities, underpin its utility as a versatile intermediate and potential pharmacophore in medicinal chemistry and biological research [2].

Why 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid Cannot Be Replaced by Generic Sulfonyl Amino Acid Analogs


Generic substitution of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid with other sulfonyl amino acid derivatives, such as N-[(4-chlorophenyl)sulfonyl]phenylalanine (CAS 40279-97-8) or 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, is scientifically unsound. Subtle variations in the alpha-substituent (phenyl vs. benzyl), the position of the chlorine atom (4- vs. 2-), and even the compound's chirality ((R) vs. (S) or racemic) can drastically alter lipophilicity (LogP: 3.92) , steric interactions, and hydrogen-bonding capacity, leading to unpredictable and often significant changes in biological target engagement, enzyme inhibition kinetics, and metabolic stability . These structural differences directly impact the compound's performance in specific assays and its utility as a precise synthetic intermediate, making direct substitution a high-risk approach for reproducible research [1].

Quantitative Differentiation of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid: A Comparative Evidence Guide


Lipophilicity Comparison: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid vs. N-[(4-Chlorophenyl)sulfonyl]phenylalanine

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid exhibits a significantly higher calculated lipophilicity (LogP = 3.92) compared to its close structural analog, N-[(4-chlorophenyl)sulfonyl]phenylalanine (LogP = 3.12) . This difference is directly attributable to the substitution of the benzyl side chain in the phenylalanine derivative with a phenyl group at the alpha-carbon in the target compound.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Isomer Availability and Purity: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid vs. Regioisomeric 2-Chloro Analog

Procurement options for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4) are well-defined, with multiple vendors offering both racemic and single-enantiomer forms at >95% purity [1]. In contrast, its regioisomer, 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, is less commercially accessible, typically listed with a single vendor and limited availability . This difference in supply chain maturity presents a clear advantage for the 4-chloro derivative in terms of reliable sourcing and potential cost-effectiveness for large-scale research programs.

Chiral Synthesis Purity Regioisomer Procurement

Synthetic Utility: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid as a Key Intermediate vs. Ester Derivative

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4) serves as the free carboxylic acid precursor, providing a versatile handle for derivatization via amide coupling or esterification . Its methyl ester derivative (CAS 454473-65-5) has a distinct melting point (101-103 °C) [1], a lower lipophilicity (XLogP3 = 3.1) [1], and a dedicated role as a protected intermediate for further synthesis . The free acid offers greater flexibility for downstream chemistry, such as direct conjugation to biomolecules or solid supports without a deprotection step.

Synthetic Intermediate Derivatization Medicinal Chemistry Scaffold Modification

Optimal Application Scenarios for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid Based on Differentiated Evidence


Prioritized Scaffold for CNS-Penetrant Lead Optimization

Given its high calculated lipophilicity (LogP = 3.92), 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a strategically superior starting point for medicinal chemistry programs targeting intracellular or CNS targets where passive membrane permeability is a key requirement . Its greater lipophilicity compared to analogs like N-[(4-chlorophenyl)sulfonyl]phenylalanine (LogP = 3.12) makes it a more suitable core scaffold for developing small molecules intended to cross biological membranes efficiently .

Reliable Chiral Building Block for Asymmetric Synthesis

With both racemic and single-enantiomer ((R) and (S)) forms readily available from multiple commercial suppliers at high purity (>95%), this compound is an ideal and low-risk choice for asymmetric synthesis projects [1]. The established supply chain ensures that researchers can confidently scale their work without encountering procurement bottlenecks, a significant advantage over less commercially mature analogs .

Direct Conjugation Partner for Bioconjugation and Affinity Probe Synthesis

The presence of a free carboxylic acid group allows for direct amide coupling with amine-containing biomolecules or linkers without requiring a preliminary deprotection step . This direct reactivity streamlines the synthesis of chemical probes, affinity matrices, and bioconjugates, offering a more efficient workflow than using its methyl ester derivative (CAS 454473-65-5), which would necessitate an additional saponification step [2].

Technical Documentation Hub

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